![molecular formula C17H13Cl2NO B2751487 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole CAS No. 338966-96-4](/img/structure/B2751487.png)
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole is a chemical compound with the molecular formula C17H13Cl2NO. It has a molecular weight of 318.2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Schiff base ligands derived from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives have been used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes . Additionally, catalytic protodeboronation of alkyl boronic esters has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole consists of a pyrrole ring attached to a 2,4-dichlorophenyl group through a benzyloxy linker .Chemical Reactions Analysis
While specific chemical reactions involving 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole have not been found, reactions involving similar compounds have been reported. For example, Suzuki–Miyaura coupling reactions involving organoboron compounds have been widely studied . Protodeboronation of alkyl boronic esters has also been reported .Wissenschaftliche Forschungsanwendungen
Antitumoral Agents
Functionalized pyrroles have been studied for their potential as antitumoral agents. For instance, two chain functionalized pyrroles, including compounds closely related to the one , have been synthesized and their crystal structures obtained ab initio from synchrotron X-ray powder diffraction data. These compounds have been identified as important active candidates in antitumor activity, highlighting the broader applicability of pyrrole derivatives in medicinal chemistry and drug design (Silva et al., 2012).
Corrosion Inhibition
A new penta-substituted pyrrole derivative was synthesized and its structure confirmed through various spectroscopic techniques and single-crystal X-ray diffraction. Computational studies predicted its spectral and geometrical data with high accuracy, and electrochemical studies demonstrated its effectiveness as a corrosion inhibitor on steel surfaces. This indicates the potential of pyrrole derivatives in industrial applications, particularly in protecting metals from corrosion (Louroubi et al., 2019).
Conducting Polymers
Derivatized bis(pyrrol-2-yl) arylenes have been synthesized and studied for their electrochemical properties, showing low oxidation potentials and stability in their conducting form. This research points to the use of pyrrole-based monomers in the creation of conducting polymers, which are valuable for electronic applications due to their stability and low energy requirements for conductivity (Sotzing et al., 1996).
Photoluminescent Materials
The synthesis of π-conjugated polymers and copolymers containing pyrrole units has led to materials with promising photoluminescent properties. These materials show strong photoluminescence and enhanced photochemical stability compared to saturated polymers, making them suitable for electronic applications, including as active layers in optoelectronic devices (Beyerlein & Tieke, 2000).
Supramolecular Chemistry
Pyrrole derivatives have also been used to create new classes of anionic supramolecular polymers, demonstrating the ability of pyrrole groups to form dimers via hydrogen bonds. This property is leveraged to build polyanionic chains, contributing to the development of materials with potential applications in molecular electronics and nanotechnology (Gale et al., 2002).
Eigenschaften
IUPAC Name |
1-(2,4-dichloro-5-phenylmethoxyphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO/c18-14-10-15(19)17(11-16(14)20-8-4-5-9-20)21-12-13-6-2-1-3-7-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRMOPZKXAGXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)
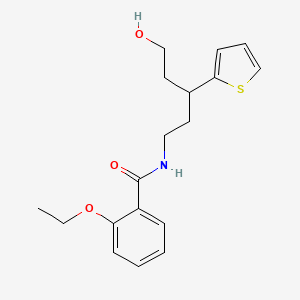
![1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2751410.png)

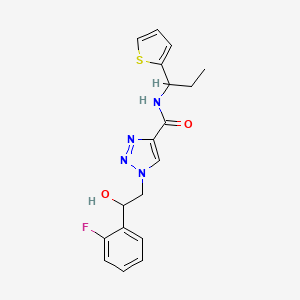
![3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL](/img/structure/B2751417.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2751419.png)
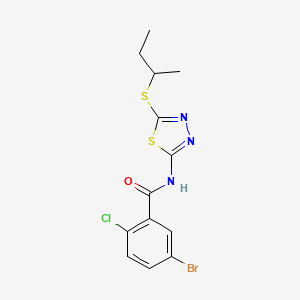
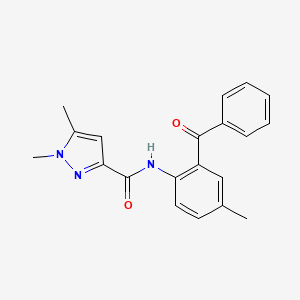
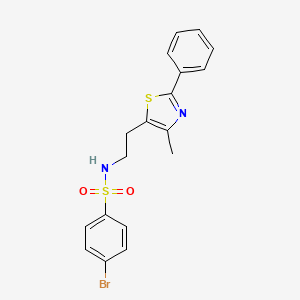
![(E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2751423.png)
![2,3-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2751424.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751426.png)
![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)